molecular formula C21H23ClN4O B1229598 5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone CAS No. 38150-34-4

5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone

Cat. No. B1229598
CAS RN: 38150-34-4
M. Wt: 382.9 g/mol
InChI Key: HFPUSXXJLGWGGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a new method for the synthesis of alprazolam and diazepam from 2-amino-5-chloro benzophenone was described under mild conditions .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 5-Chloro-2-(methylamino)benzophenone, has been analyzed. The molecular weight is 245.704 and the molecular formula is C14H12ClNO .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 5-Chloro-2-(methylamino)benzophenone has a molecular weight of 245.704 .

Scientific Research Applications

Synthesis and Biological Activity

The compound has been a subject of interest in the synthesis of various novel derivatives, exhibiting diverse biological activities. For instance, Singh and Vedi (2014) explored the synthesis of novel triazolylindole derivatives for antifungal activity, demonstrating the compound's role in creating new pharmacological agents (Singh & Vedi, 2014). Similarly, Bektaş et al. (2007) synthesized new 1,2,4-Triazole derivatives, investigating their antimicrobial activities, highlighting the compound's significance in developing antimicrobial agents (Bektaş et al., 2007).

Analytical and Chemical Characterization

Konishi, Mori, and Hirai (1982) developed a method for the simultaneous determination of triazolo-benzophenone and its major blood metabolite in monkey plasma, showcasing its importance in analytical chemistry (Konishi, Mori, & Hirai, 1982). Koike et al. (1987) identified N-hydroxymethyl metabolites of a triazolyl benzophenone derivative in dog plasma, further emphasizing its role in metabolic studies and chemical analysis (Koike et al., 1987).

CNS Activity and Pharmacological Potential

Hirai et al. (1982) evaluated amino acid amide derivatives of triazolylbenzophenones for CNS activity, indicating the compound's potential in CNS-related pharmacological research (Hirai et al., 1982). Lahti and Gall (1976) suggested the in vivo conversion of similar compounds to benzodiazepines, implying its significance in understanding pharmacodynamics and drug metabolism (Lahti & Gall, 1976).

Antioxidant Properties

Bekircan et al. (2008) synthesized new triazole derivatives and screened them for antioxidant and antiradical activities, contributing to the research in oxidative stress and potential therapeutic agents (Bekircan et al., 2008).

Lipase and α-Glucosidase Inhibition

Bekircan, Ülker, and Menteşe (2015) explored the synthesis of novel heterocyclic compounds from a triazolyl benzophenone derivative, investigating their lipase and α-glucosidase inhibition, crucial in the study of metabolic disorders and potential treatments (Bekircan, Ülker, & Menteşe, 2015).

Crystal Structure and Intermolecular Interactions

Karayel et al. (2015) determined the crystal structures of triazolyl-benzimidazole compounds, offering insights into molecular interactions and structural analysis (Karayel et al., 2015).

Synthesis of Schiff Base Sulfur Ether Derivatives

Yu-gu (2015) synthesized Schiff base sulfur ether derivatives containing a 1,2,4-triazole unit, contributing to the field of organic synthesis and potential pharmacological applications (Yu-gu, 2015).

Safety and Hazards

Safety data sheets for similar compounds, such as 5-Chloro-2-(methylamino)benzophenone, indicate that they may cause eye and skin irritation. They may also cause respiratory and digestive tract irritation .

Future Directions

There is limited information available on the future directions for research or applications of 5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone .

properties

IUPAC Name

[5-chloro-2-[3-(diethylaminomethyl)-5-methyl-1,2,4-triazol-4-yl]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O/c1-4-25(5-2)14-20-24-23-15(3)26(20)19-12-11-17(22)13-18(19)21(27)16-9-7-6-8-10-16/h6-13H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPUSXXJLGWGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191546
Record name 5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone

CAS RN

38150-34-4
Record name 5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038150344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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